![molecular formula C17H15N5S B8612190 6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine](/img/structure/B8612190.png)
6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine
描述
6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a quinazoline core, which is known for its biological activity, and a benzo[d]isothiazole moiety, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]isothiazole intermediate. This intermediate is then coupled with a quinazoline derivative through a series of reactions, including amination and methylation. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound.
化学反应分析
Types of Reactions
6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound.
科学研究应用
6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis .
相似化合物的比较
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzo[d]isothiazole moiety but lacks the quinazoline core.
N-methylquinazolin-2-amine: Contains the quinazoline core but does not have the benzo[d]isothiazole moiety.
Uniqueness
6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine is unique due to the combination of the quinazoline and benzo[d]isothiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .
属性
分子式 |
C17H15N5S |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H15N5S/c1-9-3-5-12-15(23-22-16(12)18)14(9)10-4-6-13-11(7-10)8-20-17(19-2)21-13/h3-8H,1-2H3,(H2,18,22)(H,19,20,21) |
InChI 键 |
ZKFLANYSXDEARN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=NS2)N)C3=CC4=CN=C(N=C4C=C3)NC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Dimethyl [3-(3-chlorophenyl)-2-oxopropyl]phosphonate](/img/structure/B8612107.png)
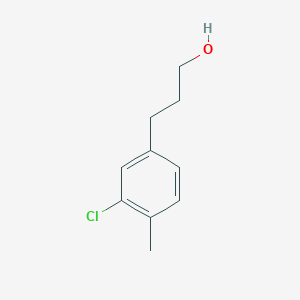
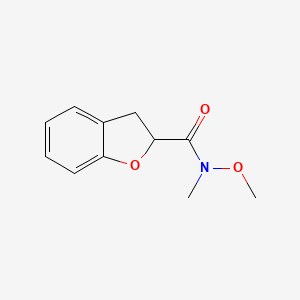
![5-[(Thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B8612130.png)
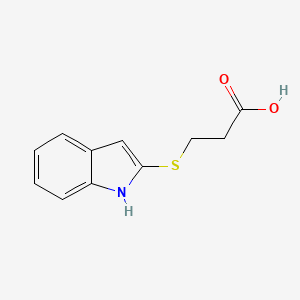
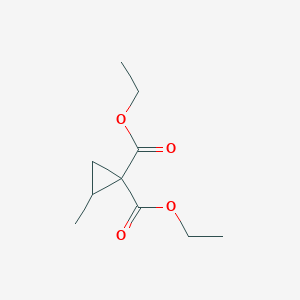
![3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8612151.png)
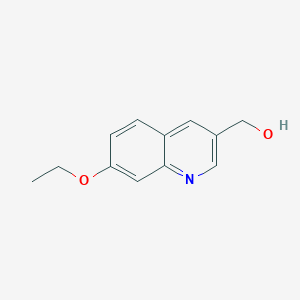
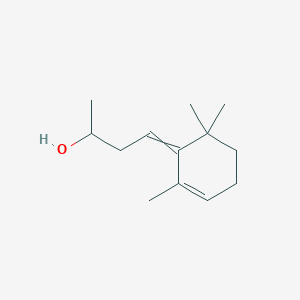
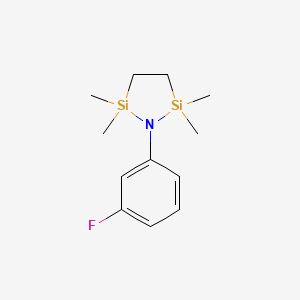
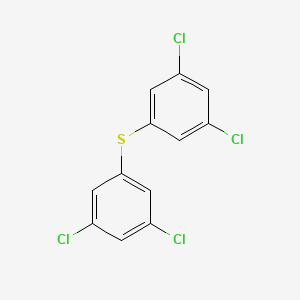
![2-tert-butyl 3-methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B8612195.png)
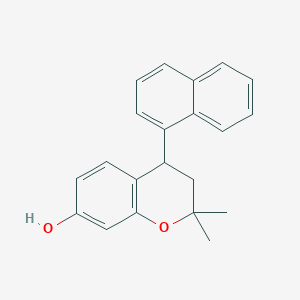
![5-bromo-1H-benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B8612219.png)
